molecular formula C10H12F3NO B13047602 (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL

(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL

Cat. No.: B13047602
M. Wt: 219.20 g/mol
InChI Key: RHMFFVGFZDRSPL-IOJJLOCKSA-N
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Description

(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-ol is a chiral β-amino alcohol building block of significant interest in advanced pharmaceutical research and development. Compounds within this chemical class are highly valued for their role as precursors in the synthesis of more complex, biologically active molecules . The incorporation of the trifluoromethyl group and the amino alcohol functionality is a common strategy in medicinal chemistry, as these motifs can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . As a chiral scaffold, this compound is particularly useful for constructing peptidomimetics and other stereochemically defined structures, enabling the exploration of novel therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1S)-1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m1/s1

InChI Key

RHMFFVGFZDRSPL-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC=C(C=C1)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically starts from 4-(trifluoromethyl)acetophenone or related trifluoromethylated aryl ketones.
  • The key intermediate is the corresponding α-hydroxy ketone or epoxide , which undergoes stereoselective transformations to introduce the amino group.

Stereoselective Reduction

  • Enantioselective borane-mediated reduction is a common method, for example using β-chlorodiisopinocampheylborane (DIP-Cl) to reduce trifluoromethylated ketones with high enantiomeric excess (ee > 95%).
  • This step generates the chiral secondary alcohol intermediate with the desired (1S) configuration.

Amination Steps

  • The amino group is introduced by nucleophilic substitution or ring-opening of epoxides using amines or azides, followed by reduction.
  • For instance, ring-opening of chiral epoxides with sodium azide in ethanol followed by catalytic hydrogenation over Pd/C yields the optically active amino alcohol with high stereoselectivity.
  • Alternatively, direct amination of the α-hydroxy ketone intermediate can be achieved using amine donors under catalytic conditions.

Purification and Yield

  • The final product is purified by chromatographic methods or recrystallization.
  • Yields typically range from moderate to high (60-90%) depending on reaction conditions and scale.

One-Pot Sequential Oxidation and Enzymatic Transamination

Process Outline

  • This method involves a cascade reaction where an alcohol precursor is first oxidized to a ketone intermediate, followed immediately by enzymatic transamination to introduce the amino group without isolation of intermediates.
  • The process is performed in aqueous media with organic co-solvents (e.g., trifluorotoluene) at controlled pH (7.5–9.5).

Oxidation Step

  • Oxidation of the starting alcohol (e.g., 1-(4-(trifluoromethyl)phenyl)propan-2-ol) is catalyzed by organocatalysts such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) derivatives in the presence of sodium hypochlorite (NaClO) as the oxidizing agent.
  • This step converts the alcohol to the corresponding ketone intermediate efficiently under mild conditions.

Enzymatic Transamination

  • Following oxidation, an omega-transaminase enzyme is added along with an amine donor (commonly isopropylamine) and the cofactor pyridoxal-5'-phosphate.
  • The transaminase catalyzes the stereoselective amination of the ketone to the chiral amino alcohol.
  • The reaction is performed in buffered aqueous media (e.g., Tris-HCl buffer) at pH 7.5–11.5.

Advantages

  • The one-pot method avoids intermediate isolation, reducing purification steps and solvent use.
  • High stereoselectivity and yield are achievable.
  • The method is scalable and environmentally friendly.

Comparative Data Table of Preparation Methods

Aspect Asymmetric Reduction & Amination One-Pot Oxidation & Enzymatic Transamination
Starting Material 4-(Trifluoromethyl)acetophenone or analogues 1-(4-(Trifluoromethyl)phenyl)propan-2-ol
Key Catalysts/Reagents DIP-Cl borane, sodium azide, Pd/C TEMPO derivatives, NaClO, omega-transaminase enzyme
Reaction Medium Organic solvents (e.g., ethanol, THF) Aqueous buffer with organic co-solvent (e.g., trifluorotoluene)
Stereoselectivity (ee) >95% High, enzyme-controlled
Purification Chromatography, recrystallization Minimal, one-pot process
Environmental Impact Moderate (organic solvents, metal catalysts) Lower (aqueous media, biocatalysis)
Scalability Moderate to high High
Yield Range 60–90% 70–95%

Research Findings and Notes

  • The trifluoromethyl group enhances the compound's lipophilicity and pharmacokinetic properties, making stereochemical control crucial for biological activity.
  • Enzymatic transamination methods are preferred for industrial-scale synthesis due to their mild conditions and high stereoselectivity.
  • Borane-mediated asymmetric reductions remain valuable for laboratory-scale synthesis and for generating diverse analogues.
  • The one-pot sequential method reduces the need for intermediate purification, improving process efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The ketone can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

    Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various alkyl halides, acyl chlorides, and anhydrides

Major Products Formed

    Oxidation: Ketones

    Reduction: Alcohols

    Substitution: Amides, ureas, and other derivatives

Scientific Research Applications

(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is an organic compound with a unique structure featuring an amino group, a trifluoromethylthio substituent, and a secondary alcohol. It has a molecular formula of C11H12F3NOS and a molecular weight of approximately 273.28 g/mol. The trifluoromethylthio group influences its chemical properties and biological activity, making it interesting in medicinal chemistry and pharmacology.

Chemical Reactivity
The chemical reactivity of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is due to its functional groups:

  • Amino group : Participates in various reactions, including acylation and alkylation.
  • Alcohol group : Engages in esterification and oxidation reactions.
  • Trifluoromethylthio group : Influences the compound's electronic and hydrophobic properties.

Biological Activity
The biological activity of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL has been explored in studies, with its structural features suggesting potential interactions with biological targets like enzymes and receptors. Computational models suggest it may exhibit antimicrobial and anti-inflammatory activities. The trifluoromethylthio group could enhance binding affinity to certain biological targets due to increased hydrophobic interactions. Structure-activity relationship studies suggest that modifications to the amino or alcohol functional groups can significantly alter its efficacy against specific pathogens or conditions.

Synthesis
Several synthetic routes have been developed for the preparation of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL. One potential synthesis pathway involves the reaction of a suitable phenol derivative with a trifluoromethylthio reagent followed by reductive amination with an appropriate amine.

Applications
The applications of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL are diverse. Its combination of an amino group, a secondary alcohol, and a trifluoromethylthio group enhances its potential as a therapeutic agent compared to other similar compounds.

Comparison with Similar Compounds
The uniqueness of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL lies in its combination of functional groups. The table below compares it to similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Amino-3-trifluoromethylphenolAmino group on phenolAntimicrobialSimpler structure without alcohol
2-Amino-3-(trifluoromethyl)benzoic acidCarboxylic acid instead of alcoholAnti-inflammatoryContains carboxylic acid functionality
4-TrifluoromethylthioanilineAniline derivative without alcoholAnticancerLacks hydroxyl group; primarily aromatic

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, modulating the activity of the target protein and influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL 4-CF₃ C₁₀H₁₂F₃NO ~219.2 Electron-withdrawing CF₃ group; secondary alcohol; primary amine.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6) 4-SCF₃ C₁₀H₁₂F₃NOS 251.07 Trifluoromethylthio (-SCF₃) group enhances lipophilicity compared to CF₃.
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7) 3-C(CH₃)₃ C₁₃H₂₁NO 207.31 Bulky tert-butyl group introduces steric hindrance; may reduce enzymatic metabolism.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol (CAS 1212998-44-1) 2-Cl, 4-CF₃ C₁₀H₁₁ClF₃NO 253.65 Chlorine addition increases electronegativity; potential halogen bonding interactions.
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol 4-CF₃ (propan-1-ol isomer) C₁₀H₁₂F₃NO ~219.2 Positional isomer with hydroxyl at C1; altered hydrogen-bonding capacity.

Structural and Functional Analysis

Electron-Withdrawing vs. In contrast, the -SCF₃ analog () has higher lipophilicity due to sulfur’s polarizability, which may improve membrane permeability but reduce metabolic stability . The 2-chloro-4-CF₃ derivative () combines -CF₃ with a chlorine atom, creating a dual electronegative effect that could enhance binding affinity via halogen bonding .

Steric Effects

  • The tert-butyl-substituted compound () introduces significant steric bulk at the meta position, which might hinder interactions with sterically sensitive targets while improving metabolic resistance .

Positional Isomerism

  • The propan-1-ol isomer () shifts the hydroxyl group to C1, altering solubility and hydrogen-bonding interactions compared to the target compound’s C2-alcohol configuration .

Potential Implications for Bioactivity

  • Agrochemical Applications : Structural similarities to triazole fungicides (e.g., tebuconazole in ) suggest that the target compound and its analogs may inhibit fungal cytochrome P450 enzymes. The -CF₃ group’s electron-withdrawing nature could enhance binding to heme iron in these enzymes .
  • Pharmaceutical Relevance: Amino alcohols are common in β-blockers and antiviral agents. The -CF₃ group’s metabolic stability might make the target compound a candidate for drug development .

Biological Activity

(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL, a chiral compound with the molecular formula C10H12F3NO, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological applications.

The compound's chemical properties are summarized as follows:

PropertyValue
Molecular FormulaC10H12F3NO
Molecular Weight237.19 g/mol
CAS Number1213367-63-5
Density1.25 g/cm³ (predicted)
pKa12.39 ± 0.45 (predicted)
Boiling Point303.7 ± 37.0 °C (predicted)

The biological activity of (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL is primarily attributed to its ability to interact with various biological receptors. The presence of the trifluoromethyl group allows for enhanced binding affinity and selectivity towards certain targets, which can influence pharmacodynamics and pharmacokinetics.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

In vitro studies have shown that (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL has cytotoxic effects against several cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

Results from an MTT assay demonstrated that the compound can inhibit cell viability with IC50 values ranging from 3.6 µM to 11 µM across different cell lines, indicating a promising therapeutic potential against these cancers .

Mechanism of Induction

The mechanism of action involves inducing apoptosis and cell cycle arrest in cancer cells. Studies have shown that treatment with this compound leads to:

  • G0/G1 and G2/M phase arrest : Flow cytometry analysis revealed significant increases in specific phases of the cell cycle, suggesting mechanisms of action independent of p53 pathways .

Structure-Activity Relationship (SAR)

The structural features of (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL play a crucial role in its biological activity. The presence of the trifluoromethyl group is associated with increased lipophilicity and improved receptor interaction profiles compared to structurally similar compounds.

Comparative Analysis

A comparison with similar compounds highlights the unique efficacy of (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL:

Compound NameCAS NumberIC50 (µM)Unique Features
(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL1213367-63-53.6 - 11.0Trifluoromethyl group enhances activity
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL1213841-18-9Not reportedContains trifluoromethylthio group
(1S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL1270128-50-1Not reportedDifferent stereochemistry

Case Studies and Research Findings

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

Study on Cytotoxicity

In a study assessing the cytotoxic effects on human cancer cell lines, it was found that compounds with similar structural motifs exhibited varying degrees of activity. The most active derivatives showed IC50 values significantly lower than those observed for non-fluorinated analogs .

Apoptosis Induction Mechanism

Research demonstrated that treatment with (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL resulted in apoptosis as evidenced by increased sub-G1 populations in flow cytometry assays, indicating effective induction of programmed cell death .

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